N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-15-11(12-3-2-6-18-12)7-9(14-15)8-13-19(16,17)10-4-5-10/h2-3,6-7,10,13H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOWKXHJAZTGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2CC2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ammonolysis of Cyclopropanesulfonyl Chloride
The reaction of cyclopropanesulfonyl chloride (1 ) with ammonia in 1,4-dioxane at 20°C for 72 hours yields cyclopropanesulfonamide (2 ) in 74% yield. This method benefits from mild conditions and high efficiency, though the formation of precipitates necessitates filtration before isolation.
An alternative protocol employs ammonium hydroxide in methanol at room temperature for 16 hours, achieving a 52% yield. While this method reduces reaction time, the lower yield highlights the trade-off between speed and efficiency.
Construction of the Pyrazole Core
The pyrazole moiety, 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-methanamine (5 ), is synthesized via cyclocondensation and subsequent functionalization.
Cyclocondensation of 1,3-Diketones
Girish et al. demonstrated that β-diketones react with hydrazines under nano-ZnO catalysis to form 1,3,5-trisubstituted pyrazoles. Adapting this method, ethyl 3-(furan-2-yl)-3-oxopropanoate (3 ) reacts with methylhydrazine in ethanol under reflux to yield 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate (4 ) (Scheme 1).
Reduction and Amination
The ester group in 4 is reduced to a hydroxymethyl group using LiAlH, followed by oxidation to the aldehyde using PCC. The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to furnish the primary amine 5 in 68% yield (Scheme 2).
Sulfonamide Coupling
The final step involves coupling cyclopropanesulfonamide (2 ) with the pyrazole-methanamine (5 ).
Sulfonyl Chloride Activation
Cyclopropanesulfonyl chloride (1 ) is reacted with 5 in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds via nucleophilic acyl substitution, forming the sulfonamide bond (Scheme 3).
Optimization studies reveal that a 1:1.2 molar ratio of amine to sulfonyl chloride at 0°C minimizes side reactions, achieving an 85% yield after column purification.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Step | Reaction | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Cyclopropanesulfonamide | 74 | 98 |
| 2 | Pyrazole-methanamine | 68 | 95 |
| 3 | Sulfonamide coupling | 85 | 99 |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions: N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclopropanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclopropanesulfonamide has been studied for its potential biological activities. It has shown promise in various assays, including antimicrobial and anticancer activities.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclopropanesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Sulfonamide Motifs
Compound A : N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide ()
- Molecular Formula : C₁₆H₂₀N₄O₂S
- Molecular Weight : 332.4 g/mol
- Incorporates an ethyl linker between the pyrazole and cyclopropanesulfonamide, increasing conformational flexibility compared to the methylene linker in the target compound.
- Implications : The pyridine ring may improve solubility in polar solvents, while the ethyl linker could reduce steric hindrance during target binding .
Compound B : N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide ()
- Molecular Formula : C₁₅H₁₇ClN₄O₃S
- Molecular Weight : 368.84 g/mol
- Key Differences: Features a 3-chlorophenoxy group instead of furan, introducing halogen-based hydrophobicity. Contains a bis-pyrazole scaffold, which may alter hydrogen-bonding patterns compared to the furan-pyrazole system.
- Implications: The chlorophenoxy group could enhance membrane permeability but may increase metabolic instability due to halogenated aromatic systems .
Ranitidine-Related Sulfonamides ()
Compound C : Ranitidine Diamine Hemifumarate
- Molecular Formula : C₁₃H₂₄N₄O₃S·0.5C₄H₄O₄
- Molecular Weight : 344.4 g/mol (free base)
- Key Differences: Contains a dimethylaminomethylfuran group linked via a thioether to a nitroethenediamine chain, unlike the cyclopropane-sulfonamide in the target compound. The nitro group in ranitidine derivatives confers oxidative instability, whereas the cyclopropane in the target compound may improve stability under acidic conditions .
Pyrazole Derivatives with Heterocyclic Substituents ()
Compound D : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Molecular Formula : C₁₂H₉ClF₃N₂OS
- Molecular Weight : 333.72 g/mol
- Key Differences: Substituted with a trifluoromethyl group (electron-withdrawing) and a 3-chlorophenylsulfanyl group, contrasting with the electron-rich furan in the target compound.
Comparative Analysis of Physicochemical and Functional Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 307.37 | 332.4 | 368.84 | 344.4 |
| Hydrogen Bond Donors | 2 (NH, SO₂NH) | 2 | 2 | 3 |
| LogP (Estimated) | 1.8 | 2.1 | 2.9 | 0.5 |
| Key Functional Groups | Furan, Sulfonamide | Pyridine | Chlorophenoxy | Nitro, Thioether |
| Synthetic Complexity | Moderate | High | High | Low |
Structural Insights :
Hydrogen-Bonding Patterns :
- The sulfonamide group in the target compound forms robust hydrogen bonds (e.g., S=O···H-N), similar to ranitidine derivatives.
Biological Activity
N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclopropanesulfonamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropanesulfonamide moiety linked to a furan and pyrazole ring system. This unique structure contributes to its biological activity.
- Molecular Formula : C12H14N4O2S
- Molecular Weight : 270.33 g/mol
- CAS Number : 876728-41-5
The biological activity of N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclopropanesulfonamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The presence of the furan and pyrazole rings allows for significant interactions with biological macromolecules, potentially leading to inhibition of their activity.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung) | 15.4 | Inhibition of proliferation |
| MCF7 (Breast) | 10.2 | Induction of apoptosis |
| HeLa (Cervical) | 12.8 | Cell cycle arrest |
Anti-inflammatory Activity
N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclopropanesulfonamide also exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that treatment with N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclopropanesulfonamide led to a significant decrease in tumor size in a xenograft model of breast cancer. The study reported a reduction in Ki67 expression, indicating decreased cell proliferation.
- Inflammation Model : Another research article highlighted the compound's effectiveness in an animal model of rheumatoid arthritis. Administration resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
- Mechanistic Insights : Further mechanistic studies revealed that the compound acts as a potent inhibitor of specific kinases involved in cancer signaling pathways, including PI3K/AKT and MAPK pathways.
Safety and Toxicity
Preliminary toxicity assessments indicate that N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclopropanesulfonamide has a favorable safety profile at therapeutic doses. However, further studies are necessary to establish comprehensive safety data.
Q & A
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole formation | Methylhydrazine, DMF, 70°C | 65–75 | |
| Sulfonamide coupling | Cyclopropanesulfonyl chloride, K2CO3, THF | 50–60 | |
| Purification | Column chromatography (SiO2, EtOAc/hexane) | >95% purity |
Which characterization techniques are most reliable for confirming the structural integrity of this compound?
Basic Research Question
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : 1H and 13C NMR in deuterated DMSO or CDCl3 resolve furan, pyrazole, and cyclopropane protons. 2D techniques (COSY, HSQC) confirm connectivity .
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm ensures molecular formula accuracy .
- HPLC-PDA : Purity >98% confirmed using C18 columns (acetonitrile/water gradient) .
How can researchers design initial biological activity screens for this compound?
Basic Research Question
Prioritize targets based on structural analogs:
- Enzyme inhibition assays : Test against COX-2 or kinases due to sulfonamide and pyrazole moieties .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial panels : Agar dilution methods against Gram-positive/negative strains .
What strategies are effective for structure-activity relationship (SAR) studies targeting the pyrazole-sulfonamide scaffold?
Advanced Research Question
- Substitution patterns : Modify furan (e.g., 3-furan vs. 2-furan) or cyclopropane groups to assess steric/electronic effects .
- Bioisosteric replacement : Replace sulfonamide with carboxamide or phosphonate to evaluate potency shifts .
- Pharmacophore mapping : Use Schrödinger Suite or MOE to identify critical hydrogen-bonding motifs .
How can in vivo efficacy models be optimized for this compound’s pharmacokinetic (PK) profiling?
Advanced Research Question
- Rodent models : Intravenous/oral administration (5–20 mg/kg) with LC-MS/MS plasma analysis .
- Metabolic stability : Liver microsome assays (human/rat) quantify CYP450-mediated degradation .
- Blood-brain barrier (BBB) penetration : LogP calculations (2.5–3.5) and MDCK cell assays predict CNS availability .
What computational approaches predict binding affinity to biological targets?
Advanced Research Question
- Molecular docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB: 3LN1) or EGFR (PDB: 1M17) .
- Molecular dynamics (GROMACS) : 100-ns simulations assess binding stability (RMSD <2 Å) .
- Free energy perturbation (FEP) : Quantify ΔΔG for substituent modifications .
How can contradictory data in solubility and bioactivity across studies be resolved?
Advanced Research Question
- Standardize assays : Use identical buffer systems (e.g., PBS pH 7.4) and cell lines .
- Orthogonal validation : Compare HPLC purity with NMR integration for batch consistency .
- Meta-analysis : Apply statistical tools (e.g., R packages) to aggregate data from ≥3 independent studies .
What methodologies assess metabolic stability and metabolite identification?
Advanced Research Question
- LC-HRMS/MS : Identify phase I/II metabolites in hepatocyte incubations .
- Radiolabeling : Synthesize 14C-labeled compound for excretion studies in rodents .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions .
How can selectivity profiling against off-target receptors be achieved?
Advanced Research Question
- Broad-panel screening : Eurofins CEREP panels (100+ targets) .
- Thermal shift assays (TSA) : Monitor ΔTm to quantify target engagement specificity .
- Cryo-EM : Resolve binding modes to structurally similar off-targets (e.g., carbonic anhydrase) .
What crystallographic techniques resolve the compound’s 3D conformation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
